An In-Depth Technical Guide to 4,4-Dimethyl-2-pyrrolidinone: A Core Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 4,4-Dimethyl-2-pyrrolidinone: A Core Scaffold in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 4,4-Dimethyl-2-pyrrolidinone. We will move beyond simple data recitation to explore the causal relationships behind its utility, providing field-proven insights into its role as a valuable molecular building block.
Core Properties and Structural Analysis
4,4-Dimethyl-2-pyrrolidinone is a substituted lactam, a cyclic amide, built upon the five-membered pyrrolidinone ring system. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The defining feature of this specific molecule is the gem-dimethyl substitution at the C4 position, which imparts significant and advantageous physicochemical and pharmacological properties.
Physicochemical Data Summary
The fundamental properties of 4,4-Dimethyl-2-pyrrolidinone are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 113.16 g/mol | [1] |
| Molecular Formula | C₆H₁₁NO | [1][2] |
| CAS Number | 66899-02-3 | [1][2] |
| IUPAC Name | 4,4-dimethylpyrrolidin-2-one | [1][2] |
| Appearance | Pale cream to pale yellow crystals or powder | [2] |
| Melting Point | 41.0-53.0 °C | [2] |
| Predicted Lipophilicity (XLogP3) | 0.4 | [1][3] |
| SMILES | CC1(C)CNC(=O)C1 | [2] |
Synthesis and Characterization
While numerous methods exist for the synthesis of the pyrrolidone core, a specific, high-yield pathway to 4,4-Dimethyl-2-pyrrolidinone can be achieved through the intramolecular cyclization of a corresponding γ-amino acid. The following represents a robust and logical synthetic strategy.
Representative Synthetic Pathway
The synthesis logically begins from a readily available precursor, 3,3-dimethylglutaric anhydride, and proceeds through a γ-amino acid intermediate.
Caption: Plausible synthetic workflow for 4,4-Dimethyl-2-pyrrolidinone.
Causality of Experimental Choices:
-
Step 1 (Ring Opening): The use of ammonia provides a regioselective nucleophilic attack on one of the carbonyls of the anhydride, cleanly forming the mono-amide mono-carboxylic acid. This is a standard and high-yielding method for opening cyclic anhydrides.
-
Step 2 (Hofmann Rearrangement): This classical reaction is chosen for its efficiency in converting a primary amide to a primary amine with the loss of one carbon atom (as CO₂). This is a key step to form the required γ-amino acid structure. The reaction conditions (bromine and a strong base) must be carefully controlled to avoid side reactions.
-
Step 3 (Thermal Cyclization): Heating the γ-amino acid drives an intramolecular condensation reaction. The nucleophilic amine attacks the electrophilic carboxylic acid, eliminating a molecule of water to form the stable five-membered lactam ring. This step is often performed at elevated temperatures, sometimes with a Dean-Stark trap to remove water and drive the equilibrium towards the product.
Experimental Protocol: Synthesis
The following is a representative protocol for the final cyclization step.
-
Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark apparatus. The flask should be charged with a magnetic stir bar.
-
Reagents: Add 4-amino-3,3-dimethylbutanoic acid (1.0 eq) to the flask, followed by a high-boiling, inert solvent such as toluene or xylene (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water will be visible in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by observing the cessation of water collection. The reaction is typically complete within 4-8 hours.
-
Workup: Once cooled to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Analytical Characterization Protocol
Structural confirmation and purity assessment are critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals (in CDCl₃): A singlet for the six protons of the two equivalent C4-methyl groups; a singlet for the two protons of the C5 methylene group; a singlet for the two protons of the C3 methylene group; and a broad singlet for the N-H proton.
-
Expected ¹³C NMR Signals (in CDCl₃): A signal for the carbonyl carbon (C2); signals for the quaternary C4 and its attached methyl carbons; and signals for the C3 and C5 methylene carbons. PubChem indicates that 13C NMR spectral data is available for this compound[1].
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum using an ATR-FTIR spectrometer for the solid sample.
-
Expected Characteristic Absorptions: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (amide I) stretching vibration. A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration. C-H stretching bands will be observed just below 3000 cm⁻¹.
-
Applications in Medicinal Chemistry and Drug Development
The utility of 4,4-Dimethyl-2-pyrrolidinone extends far beyond that of a simple chemical intermediate; it is a strategic tool for optimizing drug candidates.
The Strategic Importance of the Gem-Dimethyl Group
The C4 gem-dimethyl substitution is not a passive feature. Medicinal chemists intentionally incorporate this motif to confer specific, desirable properties on a lead molecule.[4][5]
-
Conformational Rigidity (Thorpe-Ingold Effect): The two methyl groups restrict the rotational freedom of the pyrrolidinone ring. This pre-organization into a more rigid conformation can reduce the entropic penalty of binding to a biological target, thereby increasing potency and selectivity.[4][5]
-
Metabolic Stability: The quaternary carbon at the C4 position is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic shield" can block a common site of degradation, increasing the half-life and bioavailability of a drug candidate.
-
Improved Pharmacokinetics: The methyl groups increase the lipophilicity (as indicated by the positive XLogP value) of the scaffold, which can enhance membrane permeability and absorption.[1] This modification allows for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.[4][5]
Role as a Synthetic Building Block
4,4-Dimethyl-2-pyrrolidinone serves as a foundational scaffold for the synthesis of more complex molecules. Its lactam functionality offers multiple reaction handles for chemical elaboration. For instance, it has been utilized as a template or precursor in the synthesis of potent antitumor agents like epothilones and other biologically active compounds.
Caption: Drug development workflow utilizing the title compound.
Safety and Handling
As a laboratory chemical, 4,4-Dimethyl-2-pyrrolidinone must be handled with appropriate precautions.
-
GHS Hazard Classification:
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
4,4-Dimethyl-2-pyrrolidinone, with a molecular weight of 113.16 g/mol , is a highly valuable scaffold for researchers in drug discovery and development. Its true power lies in the strategic advantages conferred by the C4 gem-dimethyl group, which provides a powerful tool for enhancing conformational stability, blocking metabolic degradation, and improving pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and strategic application, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.
References
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637593, 4,4-Dimethyl-2-pyrrolidinone. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed, National Library of Medicine. [Link]
-
Organic Syntheses (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Organic Syntheses Procedure. [Link]
-
ResearchGate (n.d.). Application of gem-dimethyl groups. Scientific Diagram. [Link]
-
Lin, T.-Y. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES... UNL Digital Commons. [Link]
-
Ohno, M., & Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Expert Opinion on Therapeutic Patents, 18(1), 1-22. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573625, 4,4-Dimethyl-5-methylidenepyrrolidin-2-one. [Link]
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). [Link]
-
ResearchGate (2011). Recent applications of gem-dichloroepoxide intermediates in synthesis. [Link]
-
PubChemLite (n.d.). 4,4-dimethyl-2-pyrrolidinone (C6H11NO). [Link]
Sources
- 1. 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Dimethyl-2-pyrrolidinone, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. PubChemLite - 4,4-dimethyl-2-pyrrolidinone (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
